molecular formula C25H24N2O2 B1602883 1-(1-Trityl-1H-imidazol-4-yl)propane-1,3-diol CAS No. 426219-41-2

1-(1-Trityl-1H-imidazol-4-yl)propane-1,3-diol

Cat. No. B1602883
Key on ui cas rn: 426219-41-2
M. Wt: 384.5 g/mol
InChI Key: ASEWWUUUGQVFDQ-UHFFFAOYSA-N
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Patent
US07141598B2

Procedure details

1-(1-Trityl-1H-imidazol-4-yl)-1,3-propanediol (135.9 g) was dissolved in dichloromethane (1.76 L) and manganese dioxide (262 g) was added, which was followed by vigorous stirring at room temperature for 66 h. An insoluble material was filtered off by celite filtration and the filtrate was concentrated to dryness. The residue was suspended in ethyl acetate (1.5 L) and an aqueous solution (1 M; 3.5 L) of Rochelle salt was added, which was followed by stirring with a mechanical stirrer for 3 days. The reaction mixture was partitioned, and the organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The aqueous layer was extracted again with ethyl acetate and treated in the same manner. The organic layer was combined and the solvent was evaporated to give the title compound (129.3 g) as a pale-brown caramel.
Quantity
135.9 g
Type
reactant
Reaction Step One
Quantity
1.76 L
Type
solvent
Reaction Step One
Quantity
262 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[CH:24]=[C:23]([CH:25]([OH:29])[CH2:26][CH2:27][OH:28])[N:22]=[CH:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.[O-2].[O-2].[Mn+4]>[OH:28][CH2:27][CH2:26][C:25]([C:23]1[N:22]=[CH:21][N:20]([C:1]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=1)=[O:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
135.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(CCO)O
Name
Quantity
1.76 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
262 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by vigorous stirring at room temperature for 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
An insoluble material was filtered off by celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
an aqueous solution (1 M; 3.5 L) of Rochelle salt was added
STIRRING
Type
STIRRING
Details
by stirring with a mechanical stirrer for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate
ADDITION
Type
ADDITION
Details
treated in the same manner
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
OCCC(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129.3 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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